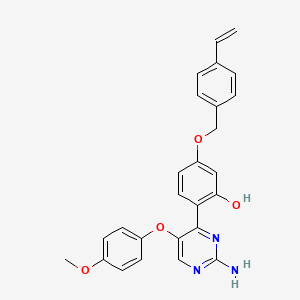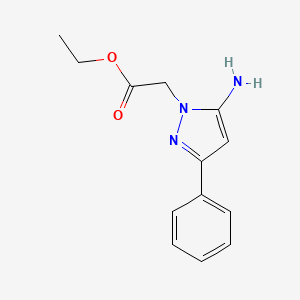![molecular formula C26H25N5O5 B2567753 Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 887457-55-8](/img/new.no-structure.jpg)
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.516. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized compounds related to the requested chemical structure and evaluated their antimicrobial properties. For instance, the synthesis of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives showed significant in-vitro antibacterial activity against organisms like S. aureus and E.coli, as well as antifungal activity against C. albicans (Khanage, Mohite, & Pandhare, 2020). These findings suggest potential applications of related compounds in developing new antimicrobial agents.
Fluorescence and Photophysical Properties
Compounds with structures similar to the requested chemical have been studied for their photophysical properties. N-2-Aryl-1,2,3-Triazoles, for example, exhibited fluorescent properties in solution, emitting in the blue and green region. These compounds are of interest for applications in materials science and as fluorescent probes due to their stability and emission properties (Padalkar, Lanke, Chemate, & Sekar, 2015).
Structural Chemistry
The crystal structure of related compounds provides insights into molecular conformations and intermolecular interactions. Such studies are fundamental for the rational design of new compounds with desired physical, chemical, or biological properties. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate revealed insights into the molecular conformations and interactions within the crystal, contributing to the understanding of its stability and reactivity (Li, Liu, Zhu, Chen, & Sun, 2015).
Cancer Research
Imidazole derivatives, which are structurally related to the requested compound, have shown potential in cancer research by inducing apoptosis and cellular senescence. These compounds, synthesized via multicomponent reactions, demonstrated anticancer potential against various cancer cell lines, suggesting their utility in the development of new anticancer therapies (Sharma, Ramesh, Singh, Srikanth, Jayaram, Duscharla, Jun, Ummanni, & Malhotra, 2014).
Properties
CAS No. |
887457-55-8 |
|---|---|
Molecular Formula |
C26H25N5O5 |
Molecular Weight |
487.516 |
IUPAC Name |
benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3 |
InChI Key |
BATZTPOJWXTBMK-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


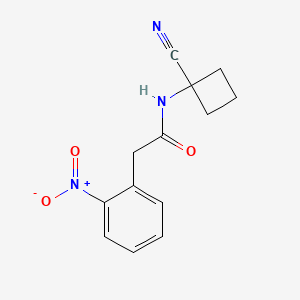
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2567675.png)
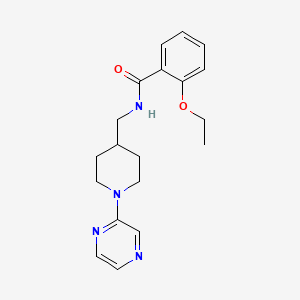
![4-Chloro-6,7-dimethyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2567680.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2567681.png)

![N-({[(1-cyanocyclopropyl)methyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2567684.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)
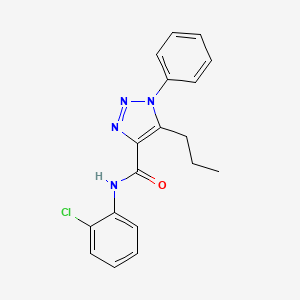
![Ethyl 2-[[5-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2567690.png)
![[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol](/img/structure/B2567691.png)
